Aragonite (Ca(CO3))

Descripción general

Descripción

Synthesis Analysis

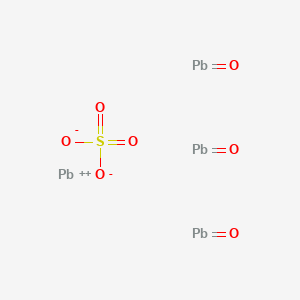

Aragonite CaCO3 nanoparticles were prepared in an in-line high shear mixer (HSM)-aided crystallizer involving the gas-liquid-solid (G-L-S) multiphase reactive crystallization between CO2 gas and the aqueous slurry of Ca(OH)2 . Major factors including temperature, CO2 flow rate, and high shear rates had been studied to adjust the polymorph and the morphology of CaCO3 nanoparticles .Molecular Structure Analysis

Aragonite (CaCO3) crystallizes in the unit cell a = 4.9598 (5) Å, b = 7.9641 (9) Å, and c = 5.7379 (6) Å at 25 °C with four formula weights in space-group Pmcn . The structure has been refined to Rw = 0.024, R = 0.040 using 765 x-ray reflections from a single crystal .Chemical Reactions Analysis

Aragonite is a common calcium carbonate mineral in pelagic marine sediments. The structural chemistry of single-crystal aragonite during successive compression and the behavior of a structural H+ have been investigated by micro-vibrational spectroscopy and synchrotron X-ray diffraction techniques in diamond anvil cells .Physical And Chemical Properties Analysis

Aragonite has distinct cleavage, is brittle, and has a hardness of 3.5–4. It has a measured density of 2.95 and a calculated density of 2.930 . It is cathodoluminescent and fluorescent red or yellow under LW and SW UV, and phosphorescent .Aplicaciones Científicas De Investigación

Paper Industry : Aragonite is used as a filler and pigment in the paper industry. Its crystallization behavior, especially in causticizing reactions, is of interest. It was found that reaction temperature significantly influences the size, shape, and polymorph of CaCO₃. The highest precipitation of aragonite occurred at 50 °C, and its formation was enhanced with increased NaOH concentration in the mother liquor (Konno, Nanri, & Kitamura, 2002).

Synthesis Techniques : Aragonite can be synthesized from simple Ca(HCO₃)₂ solutions using high-power ultrasound irradiation. The morphology of synthesized aragonite varied with the intensity of ultrasound irradiation, indicating a controllable formation process (Zhou, Yu, Wang, & Zhang, 2004).

High-Pressure Phases : Research on high-pressure phases of CaCO₃ reveals that post-aragonite phase transformations occur above 40 GPa. The structure of post-aragonite was determined using advanced ab initio simulation techniques and high-pressure experiments, indicating its significance in Earth's mantle (Oganov, Glass, & Ono, 2006).

CO2 Storage and Utilization : Enhancing aragonite mineralization using chelating agents for CO2 storage and utilization at low to moderate temperatures has been explored. This method promotes CO2 mineralization and facilitates the production of high-purity, morphologically uniform aragonite, which can be beneficial from an environmental protection perspective (Wang et al., 2021).

Crystal Structure Refinement : The crystal structure of aragonite has been refined, with detailed measurements of bond lengths and angles. Such studies contribute to the understanding of its physical properties (Dickens & Bowen, 1971).

Surface Engineering and Coating : Aragonite coating solutions (ACS) based on artificial seawater have been developed for surface engineering of synthetic biomaterials. This process can deposit monolayers of aragonite spherules on various surfaces, mimicking natural processes (Tas, 2015).

Metamorphic Studies : Metamorphic aragonite in glaucophane schists indicates unique pressure and temperature conditions during metamorphism. This provides insights into geological processes and the conditions under which aragonite forms naturally (Coleman & Lee, 1962).

Cultural Heritage Conservation : Nanolimes, including aragonite, are used for conservation in cultural heritage. The study of their carbonation mechanisms and kinetics helps improve conservation techniques (Rodriguez-Navarro, Elert, & Ševčík, 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Abiotic CaCO3 precipitation in the form of aragonite is potentially an important feedback mechanism for the global carbon cycle, but this process has not been fully quantified . As ocean acidification intensifies, the production of abiotic CaCO3 will diminish and may have already diminished significantly, due to the reduction in the saturation state of the carbonate ion .

Propiedades

InChI |

InChI=1S/CH2O3.Ca/c2-1(3)4;/h(H2,2,3,4); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHXNYLLNIKZMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

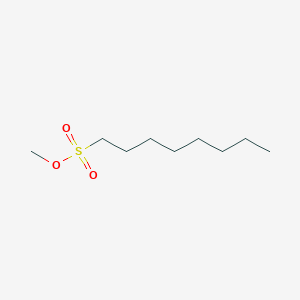

Canonical SMILES |

C(=O)(O)O.[Ca] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2CaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80163829 | |

| Record name | Aragonite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aragonite (Ca(CO3)) (9CI) | |

CAS RN |

471-34-1, 3983-19-5, 14791-73-2, 13397-26-7 | |

| Record name | Calcium carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=471-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcium bicarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3983-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aragonite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14791-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13397-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aragonite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014791732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aragonite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

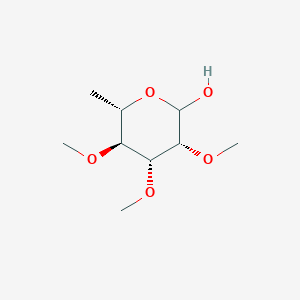

![[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate](/img/structure/B88958.png)